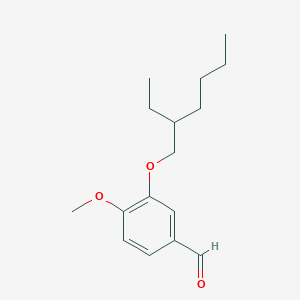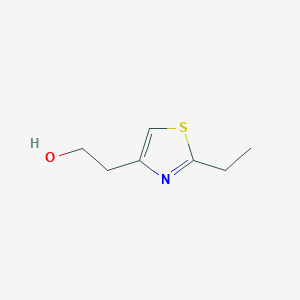
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethyl group at the second position and an ethanol group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanol typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with a reducing agent such as diisobutylaluminum hydride (DIBAL-H) in a solvent like dichloromethane (DCM). The reaction is carried out under nitrogen atmosphere at room temperature for several hours. The reaction mixture is then quenched with saturated sodium bicarbonate solution, and the product is extracted with DCM, washed with brine, and dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Ethyl-1,3-thiazol-4-yl)acetaldehyde or 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid.
Reduction: Formation of 2-(2-Ethyl-1,3-thiazolin-4-yl)ethanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with DNA and proteins, affecting cellular processes and leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Thiazol-4-yl)ethanol: Lacks the ethyl group at the second position, which may affect its biological activity and chemical reactivity.
2-(2-Methyl-1,3-thiazol-4-yl)ethanol: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
2-(2-Propyl-1,3-thiazol-4-yl)ethanol: Contains a propyl group, leading to differences in solubility and reactivity compared to the ethyl derivative.
Uniqueness
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol is unique due to the presence of the ethyl group at the second position, which can enhance its lipophilicity and potentially improve its biological activity. The specific substitution pattern on the thiazole ring can also influence its interaction with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-2-7-8-6(3-4-9)5-10-7/h5,9H,2-4H2,1H3 |
InChI Key |
GUQGCPDUXAZWRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
![4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13872289.png)
![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)
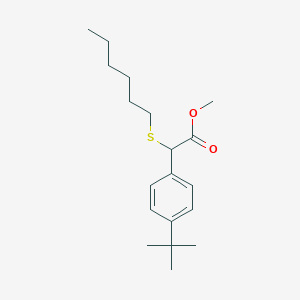
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)
![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)

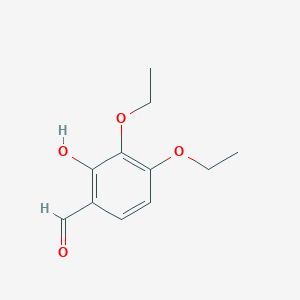

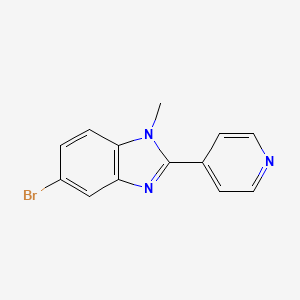

![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13872354.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)
